Cholecystokinin hexapeptide
Description
Structure
2D Structure
Properties
CAS No. |
21163-42-8 |
|---|---|
Molecular Formula |
C36H48N8O8S2 |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H48N8O8S2/c1-53-14-12-24(37)33(49)40-20-30(45)41-28(17-22-19-39-25-11-7-6-10-23(22)25)35(51)42-26(13-15-54-2)34(50)44-29(18-31(46)47)36(52)43-27(32(38)48)16-21-8-4-3-5-9-21/h3-11,19,24,26-29,39H,12-18,20,37H2,1-2H3,(H2,38,48)(H,40,49)(H,41,45)(H,42,51)(H,43,52)(H,44,50)(H,46,47)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
RZMLEWIGPJPYLQ-CISYKLKFSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Other CAS No. |
21163-42-8 |
sequence |
MGWMDF |
Synonyms |
CCK-6 cholecystokinin hexapeptide cholecystokinin hexapeptide sulfate (1:1) Met-Gly-Trp-Met-Asp-Phe-NH2 methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Cholecystokinin Hexapeptides
Methodologies for Solid-Phase Peptide Synthesis of Cholecystokinin (B1591339) Hexapeptide Analogues
Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing cholecystokinin hexapeptide analogues. nih.gov This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. A common approach involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. iiitd.edu.in
The synthesis process, as described for heterobivalent ligands incorporating a CCK-6 motif, often begins with a resin such as Tentagel Rink amide polystyrene. nih.govresearchgate.net To ensure the successful incorporation of each amino acid and prevent deletion sequences, each coupling step is meticulously monitored. Qualitative checks can be performed using tests like the bromophenol blue test, while more rigorous verification is achieved with the Kaiser test at the end of each coupling cycle before the next amino acid is added. nih.govresearchgate.net Researchers have noted that the coupling of the first two amino acids onto the resin is a critical step that requires careful execution to avoid the formation of truncated peptides. nih.govresearchgate.net To minimize deletion byproducts, a double coupling strategy and N-capping may be employed at each stage of the synthesis. researchgate.net
Design and Preparation of Modified Cholecystokinin Hexapeptides
The design and synthesis of modified CCK hexapeptides are driven by the need to improve their pharmacological profiles, including receptor affinity, selectivity, and metabolic stability. These modifications can be systematically introduced at the C-terminus, N-terminus, or within the peptide backbone.
C-Terminal Structural Modifications
The C-terminal region of cholecystokinin is critical for its biological activity. nih.gov Modifications in this area are carefully designed to enhance receptor interaction and selectivity. For optimal binding, a free C-terminal amide is often considered necessary. researchgate.net
Research into C-terminal modifications has explored the replacement of the amide bond with a trans-alkene unit. nih.gov These studies indicate that every amide linkage within the C-terminal tetrapeptide (CCK-4) region is crucial for biological activity. nih.gov In some instances, the C-terminal phenylalanine amide has been substituted with 2-phenylethyl alcohol. researchgate.net
Systematic N-methylation of the C-terminal residues has also been investigated. nih.gov While N-methylation at the C-terminal did not significantly affect potency and selectivity in one study, other research has shown that N-methylation of the penultimate aspartic acid (Asp) residue can dramatically increase selectivity for the CCK-A receptor by substantially decreasing affinity for the CCK-B receptor. nih.govacs.org For example, moving the N-methyl group from Phenylalanine (Phe) to Asp in a hexapeptide analogue resulted in a compound with a 6600-fold selectivity for CCK-A receptors. acs.orgnih.gov
N-Terminal Derivatizations (e.g., Linkage to Fatty Acids)
N-terminal modifications are frequently employed to enhance the pharmacokinetic properties of CCK hexapeptides. A key strategy involves the linkage of fatty acids to the N-terminus, which can prolong the in vivo half-life of the peptide. iiitd.edu.in This is achieved through the fatty acid's ability to bind to serum albumin, a long-lived protein abundant in the bloodstream. iiitd.edu.in
The N-terminal derivatization of a CCK-9 analogue with a di-myristoyl-raz-thioglyceryl moiety led to the spontaneous formation of vesicles and facilitated the transfer of the lipopeptide to phospholipid bilayers. nih.gov This modification also induced the insertion of the C-terminal active site into the hydrophobic regions of the bilayer, promoting a folded beta-type structure which is believed to be important for receptor recognition. nih.gov
Common N-terminal derivatizations include acetylation and formylation. biosyntan.de Acetylation is a significant post-translational modification, and N-formylation can be a prerequisite for the activation of certain peptides. biosyntan.de
Internal Amino Acid Substitutions and Stereoisomerism (e.g., N-methylation, D-enantiomers)
Internal modifications of the peptide sequence, including amino acid substitutions, N-methylation, and the introduction of D-enantiomers, are powerful tools for probing structure-activity relationships and enhancing peptide stability and selectivity.
N-methylation of internal amide bonds has been shown to influence the potency and selectivity of CCK analogues. nih.gov For instance, N-methylation of internal residues in an analogue of Ac[Nle28,31]CCK(26-33) resulted in a 10-fold decrease in potency. nih.gov However, N-methylation of alternate amino acid residues can also protect peptides from proteolytic degradation. royalsocietypublishing.org
D-enantiomer substitution is another strategy to create more potent and selective analogues. The substitution of Glycine with D-Alanine in a CCK heptapeptide (B1575542) analogue resulted in a compound with prolonged duration of action. nih.gov Similarly, the inversion of the chirality of the Aspartic acid residue at position 7 (D-Asp) in conjunction with N-methylation of the Phenylalanine at position 8 was found to produce a compound with high affinity and 2100-fold selectivity for CCK-A receptors. acs.orgnih.gov
Other amino acid substitutions have also been explored. Replacing methionine residues with norleucine (Nle) is a common strategy to prevent undesired oxidation. iiitd.edu.inscispace.com Studies have shown that hexapeptide analogues retain potency when both Met28 and Met31 are replaced with norleucine. scispace.com The replacement of the amide bond beyond the Tryptophan residue in the N-terminal direction with a trans-alkene was also found to retain most of the binding potency and functional activity. nih.gov
| Modification Type | Example | Observed Effect | Reference(s) |
| N-Methylation | Internal residues of Ac[Nle28,31]CCK(26-33) | 10-fold decrease in potency | nih.gov |
| Alternate amino acid residues | Protection from proteolysis | royalsocietypublishing.org | |
| D-Enantiomer Substitution | Glycine to D-Alanine | Prolonged duration of action | nih.gov |
| D-Aspartic acid at position 7 | High affinity and selectivity for CCK-A receptors | acs.orgnih.gov | |
| Amino Acid Substitution | Methionine to Norleucine | Prevention of oxidation, retained potency | iiitd.edu.inscispace.com |
| Amide bond to trans-alkene (N-terminal to Trp) | Retained binding potency and functional activity | nih.gov |
Tyrosine Sulfation and its Role in Analog Synthesis
Tyrosine sulfation is a critical post-translational modification for the biological activity of many CCK peptides, particularly for their affinity to the CCK-1 receptor. iiitd.edu.innih.gov The synthesis of CCK analogues, therefore, often requires the incorporation of a sulfated tyrosine (sTyr) residue. iiitd.edu.in
While tyrosine sulfation is important, it is not an absolute requirement for the processing and secretion of CCK. nih.gov Studies have shown that mutating the sulfated tyrosine to phenylalanine still allows for processing and secretion, albeit at a reduced level. nih.gov The sulfation of tyrosine is thought to play a role in the solubility and stabilization of the peptide. nih.gov In the context of CCK analogues, replacing the sulfated tyrosine with O-sulfated 4-hydroxyphenylacetic acid has been explored. iiitd.edu.in The synthesis of analogues has also involved replacing tyrosine sulfate (B86663) with serine sulfate. acs.org
Development of Heterobivalent Ligands Incorporating this compound Motifs
A novel approach in the design of targeted agents involves the creation of heterobivalent ligands. nih.gov These constructs consist of two different ligand motifs connected by a linker, designed to simultaneously bind to two different receptors on a cell surface. nih.govnih.gov This strategy can lead to a significant enhancement in binding avidity and specificity compared to monovalent ligands. nih.govresearchgate.netnih.gov
Structure Activity Relationship Sar of Cholecystokinin Hexapeptides
Identification of Minimal Active Sequences and Pharmacophores within Cholecystokinin (B1591339) Peptides
The biological activity of cholecystokinin is primarily dictated by its C-terminal amino acid sequence. wikipedia.orgebsco.comebi.ac.uk The minimal sequence required for biological activity and receptor activation is the C-terminal pentapeptide motif, Gly-Trp-Met-Asp-Phe-NH2, which is conserved across different forms of CCK and is also shared with gastrin. frontiersin.orgpancreapedia.orgresearchgate.net However, distinct pharmacophores, or the essential molecular features for receptor interaction, have been identified for the two main cholecystokinin receptor subtypes, CCK1R and CCK2R.
The pharmacophore for the CCK1 receptor is the carboxyl-terminal heptapeptide-amide, which includes a sulfated tyrosine residue at the seventh position from the C-terminus. frontiersin.orgguidetopharmacology.orged.ac.uk7tmantibodies.comguidetopharmacology.org This specific sequence, (Y-sulfate)MGWMDF-amide, is necessary for high-affinity binding and activation of the CCK1R. frontiersin.org
In contrast, the pharmacophore for the CCK2 receptor is the much smaller carboxyl-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2 (WMDF-amide). frontiersin.orgguidetopharmacology.org This tetrapeptide is present in both CCK and gastrin, explaining why both hormones can bind to and activate the CCK2 receptor. frontiersin.org The smallest CCK fragment that retains the full biological activity of the native hormone is CCK-8. pancreapedia.org Any modifications to the conserved C-terminal heptapeptide (B1575542) sequence can significantly reduce or eliminate receptor binding and biological effects. frontiersin.org
| Receptor | Minimal Active Sequence / Pharmacophore | Key Features |
| CCK1R | Carboxyl-terminal heptapeptide-amide | Requires a sulfated tyrosine at position 7 from the C-terminus. frontiersin.orgguidetopharmacology.orged.ac.uk7tmantibodies.comguidetopharmacology.org |
| CCK2R | Carboxyl-terminal tetrapeptide-amide (WMDF-amide) | Shared by both cholecystokinin and gastrin. frontiersin.orgguidetopharmacology.org |
Critical Role of Specific Amino Acid Residues for Receptor Binding and Activation
The affinity and selectivity of cholecystokinin hexapeptides for their receptors are profoundly influenced by specific amino acid residues and their modifications.
The C-terminal region of cholecystokinin peptides is paramount for their biological function. The entire C-terminal heptapeptide is essential for the high-affinity activation of the CCK1 receptor. frontiersin.orgguidetopharmacology.orged.ac.uk7tmantibodies.comguidetopharmacology.org Within this sequence, the C-terminal tripeptide, Met-Asp-Phe-NH2, has been identified as being of particular importance for both binding to and activating the CCK1R. nih.gov Furthermore, studies comparing hexa- and tetrapeptide analogues suggest that their C-terminal dipeptide portions likely interact with the CCK-A (CCK1) receptor in a similar fashion. acs.orgnih.gov While the core activity resides in the C-terminus, the N-terminal extensions of this common sequence serve to enhance both the biological potency and the specificity of receptor binding. frontiersin.org The presence of a C-terminal amide group is also a critical structural feature for activity. guidetopharmacology.orgacs.org
A key determinant of CCK receptor selectivity is the sulfation of a specific tyrosine residue. The sulfation of the tyrosine located seven residues from the C-terminus is crucial for the ability of CCK to activate the CCK1 receptor with high affinity and potency. wikipedia.orgfrontiersin.orgguidetopharmacology.orged.ac.uk7tmantibodies.comguidetopharmacology.orgfrontiersin.orgacs.orgresearchgate.net Consequently, nonsulfated forms of CCK are unable to effectively activate the CCK-A receptor. wikipedia.org This selectivity is attributed to interactions with specific residues within the receptor itself, such as Met-195 and Arg-197. researchgate.net In stark contrast, the CCK2 receptor does not discriminate between the sulfated and unsulfated forms of CCK, binding both with similar affinity. frontiersin.org
Chemical modifications such as N-methylation and changes in the chirality of amino acid residues have been explored to modulate the properties of CCK peptides. N-methylation of specific peptide bonds can enhance metabolic stability; for instance, methylation of the bond between tryptophan and norleucine has been shown to be effective. snmjournals.org
Strategically placed N-methylation can also significantly impact receptor affinity and selectivity. Nα-methylation at the aspartic acid position has been shown to be consistent with high affinity, efficacy, and selectivity for the CCK-A receptor. nih.gov The combination of this N-methylated aspartic acid with an N-methylated phenylalanine also yields a highly active analogue. nih.gov A notable strategy for achieving CCK-1R selectivity involves the replacement of the penultimate aspartic acid with its D-N-methyl-Asp counterpart. acs.orgiiitd.edu.in
The inversion of chirality, or the spatial arrangement of atoms, within the CCK pharmacophore can also influence receptor binding. nih.gov While the chirality of the residue at the 1' position (within the C-terminal tetrapeptide) does not independently dictate CCK binding, its combination with the residue at the 2' position does affect binding affinity and selectivity. nih.gov
| Modification | Position | Effect on Receptor Interaction | Reference(s) |
| Tyrosine Sulfation | 7th residue from C-terminus | Crucial for high-affinity CCK1R activation. | wikipedia.orgfrontiersin.orgguidetopharmacology.orged.ac.uk7tmantibodies.comguidetopharmacology.orgfrontiersin.orgacs.orgresearchgate.net |
| N-Methylation | Aspartic Acid | High affinity and selectivity for CCK-A receptor. | nih.gov |
| N-Methylation | Aspartic Acid & Phenylalanine | Highly active analogue. | nih.gov |
| D-N-methyl-Asp | Penultimate position | CCK-1R selectivity. | acs.orgiiitd.edu.in |
| Chirality Inversion | CCK pharmacophore | Affects binding affinities. | nih.gov |
Comparative Analysis of Biological Activity Among Cholecystokinin Fragments
The biological activity of CCK fragments varies significantly depending on their length and composition, which has led to the development of analogues with distinct pharmacological profiles.
The cholecystokinin tetrapeptide (CCK-4), with the sequence Trp-Met-Asp-Phe-NH2, represents the minimal fragment for CCK2 receptor recognition and primarily acts as an anxiogenic agent in the brain. wikipedia.orgfrontiersin.orgwikipedia.orgacs.org Every amide linkage within this CCK-4 region is considered crucial for its biological activity. nih.gov
Structure-activity relationship studies comparing hexapeptide and tetrapeptide CCK-A agonists have revealed interesting insights. While it is suggested that the Hpa(SO3H) group (a sulfated tyrosine mimetic) in hexapeptides and the Tac group (a modifying group) in some tetrapeptide analogues may not interact with the same site on the CCK-A receptor, the C-terminal dipeptide portion of both classes of peptides appears to engage with the receptor in a comparable manner. acs.orgnih.gov Furthermore, potent and selective tetrapeptide CCK-A agonists have been successfully developed through modifications such as N-methylation. nih.gov
Comparison with Cholecystokinin Heptapeptides
The structure-activity relationship (SAR) of cholecystokinin (CCK) peptides is highly dependent on the length of the amino acid chain, and the transition from a heptapeptide (CCK-7) to a hexapeptide (CCK-6) marks a significant point of functional divergence. CCK-7, with the sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, is largely considered to retain the essential biological activity of the full peptide, particularly for peripheral receptors. pnas.orgguidetopharmacology.org It is often described as the shortest fragment that can elicit the characteristic physiological responses associated with CCK, such as the stimulation of pancreatic enzyme secretion and gallbladder contraction. pnas.orgjci.org
The removal of the N-terminal sulfated tyrosine residue to form the corresponding hexapeptide, CCK-6 (Met-Gly-Trp-Met-Asp-Phe-NH2), results in a dramatic loss of activity at certain receptors. A pivotal example is its effect on insulin (B600854) secretion. Studies using perfused rat pancreas have demonstrated that while CCK-7 at a concentration of 1 nM significantly stimulates insulin release, CCK-6 has no effect on insulin secretion at the same concentration. nih.gov This finding underscores the critical importance of the sulfated tyrosine residue for interaction with the specific receptors mediating this pancreatic response. The C-terminal heptapeptide amide is recognized as a crucial region for the biological activity of CCK. guidetopharmacology.org While the C-terminal tetrapeptide (CCK-4) is the minimal fragment for binding to central CCK2 receptors, the heptapeptide is required for the high-affinity interaction with peripheral CCK1 receptors, a function that is substantially diminished or lost in the hexapeptide form. guidetopharmacology.org
| Feature | Cholecystokinin Hexapeptide (CCK-6) | Cholecystokinin Heptapeptide (CCK-7) |
|---|---|---|
| Amino Acid Sequence | Met-Gly-Trp-Met-Asp-Phe-NH₂ | Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ |
| Key Structural Difference | Lacks the N-terminal sulfated tyrosine | Contains the N-terminal sulfated tyrosine |
| Insulin Secretion (Rat Pancreas) | Inactive at 1 nM nih.gov | Active at 1 nM nih.gov |
| General CCK1 Receptor Activity | Greatly reduced or inactive | Considered the minimum fragment for full activity guidetopharmacology.org |
Comparison with Cholecystokinin Octapeptides
The C-terminal octapeptide of cholecystokinin, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), is broadly recognized as the fragment possessing the full biological potency and activity of the larger, native forms of CCK. nih.govtandfonline.com It is a potent agonist for both CCK1 and CCK2 receptor subtypes. When compared to the this compound (CCK-6), the inclusion of the two N-terminal amino acids, aspartic acid and sulfated tyrosine, in CCK-8 results in a profound increase in biological function.
The difference in activity is starkly illustrated in studies of pancreatic function. Research has shown that CCK-8 is a powerful secretagogue, potently stimulating insulin release. nih.gov In contrast, CCK-6 is inactive in this capacity. nih.gov The potency of CCK-8 is significantly greater than even that of CCK-7, indicating that the aspartic acid residue at the N-terminus of CCK-8 also contributes to its high efficacy. nih.gov The "active core" for myotropic activity in related peptides has been identified as the C-terminal hexapeptide, but the C-terminal octapeptide is required for full activity. nih.gov This suggests that while the hexapeptide sequence contains the basic structural elements for receptor recognition, the additional residues of the octapeptide are essential for the conformational stability and high-affinity binding required to fully activate the receptor and elicit a robust biological response. The absence of the sulfated tyrosine and the aspartic acid in CCK-6 leads to a critical loss of these interactions, rendering it significantly less potent or inactive in many physiological assays compared to CCK-8.
| Feature | This compound (CCK-6) | Cholecystokinin Octapeptide (CCK-8) |
|---|---|---|
| Amino Acid Sequence | Met-Gly-Trp-Met-Asp-Phe-NH₂ | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ |
| Key Structural Difference | Lacks N-terminal Asp and Tyr(SO₃H) | Contains N-terminal Asp and Tyr(SO₃H) |
| General Biological Activity | Low to inactive in many assays | Considered fully active and potent nih.govtandfonline.com |
| Insulin Secretion (Rat Pancreas) | Inactive nih.gov | Potently active nih.gov |
| Receptor Affinity (General) | Significantly lower than CCK-8 | High affinity for both CCK1 and CCK2 receptors atsbio.com |
Differential Activity Relative to Longer Cholecystokinin Forms (e.g., CCK-33, CCK-58)
The physiological roles of cholecystokinin are mediated by a family of peptides of varying lengths, including CCK-58, CCK-33, CCK-22, and CCK-8, all derived from the same preprohormone. guidetopharmacology.orgwikipedia.org The longer forms, such as CCK-33 and CCK-58, circulate in the blood and exhibit complex physiological profiles. When comparing the this compound (CCK-6) to these longer forms, the differences in activity, potency, and physiological role are substantial.
Longer forms like CCK-33 and CCK-8 demonstrate comparable potency in stimulating insulin secretion, whereas CCK-6 is inactive. nih.gov This highlights that the core activity present in the longer chains is fundamentally lost in the hexapeptide fragment. Furthermore, longer CCK peptides like CCK-58 exhibit different and more sustained physiological effects compared to shorter fragments. For instance, studies in rats have shown that while both CCK-8 and CCK-58 reduce meal size, CCK-58 has a more prolonged effect on satiety by extending the inter-meal interval, an effect not seen with CCK-8. escholarship.orgphysiology.org CCK-6, being an even smaller and less active fragment, would not be expected to possess these complex, long-lasting regulatory functions.
Another critical difference is the metabolic stability and plasma half-life. Longer native analogues of CCK have a very short in vivo half-life of only a few minutes. iiitd.edu.in Shorter fragments are cleared even more rapidly. For example, the half-life of CCK-8 in human plasma is approximately 50 minutes for the sulfated form, while the much smaller CCK-4 has a half-life of only 13 minutes. nih.gov CCK-6, being intermediate in size, would be expected to have a similarly short half-life, limiting its systemic action compared to the larger, more stable, and physiologically prominent forms like CCK-33 and CCK-58.
| Feature | This compound (CCK-6) | Longer CCK Forms (CCK-33, CCK-58) |
|---|---|---|
| Relative Size | 6 amino acids | 33 or 58 amino acids wikipedia.org |
| Physiological Role | Largely considered an inactive fragment in many systems | Major circulating forms involved in digestion and satiety regulation escholarship.orgphysiology.org |
| Insulin Secretion | Inactive nih.gov | Potently active (CCK-33) nih.gov |
| Satiety Regulation | Not a primary satiety signal | CCK-58 induces prolonged satiety escholarship.orgphysiology.org |
| Plasma Half-life | Expected to be very short (minutes) | Short, but generally longer than small fragments iiitd.edu.innih.gov |
Conformational Studies and Modeling of Receptor-Bound this compound States
Understanding the three-dimensional structure that a peptide adopts when it binds to its receptor is fundamental to explaining its biological activity. Conformational analysis and molecular modeling have been employed to deduce the likely receptor-bound states of various CCK fragments. nih.gov These studies suggest that peptides with different activities adopt significantly different structures upon binding.
For peptides active at peripheral CCK receptors, such as CCK-7, the preferred conformations are proposed to be β-bends. pnas.org In contrast, peptides that interact more specifically with gastrin-type receptors, which includes the C-terminal hexapeptide of little gastrin (a close analogue of CCK-6 without the second methionine), are suggested to adopt a predominantly helical structure. pnas.orgnih.gov This fundamental difference in the preferred receptor-bound shape—a bend versus a helix—likely explains the mutually exclusive activities of these two classes of peptides at peripheral receptors. pnas.org
Molecular models for CCK-8 binding to its receptors propose complex folded structures. For the CCK-A receptor, a proposed conformation involves two reversals of the peptide chain, creating a distinct β-II turn at the N-terminal portion. nih.gov For the CCK-B receptor, a distorted β-III turn at the C-terminal fragment is suggested. nih.gov The this compound, lacking the key N-terminal residues of CCK-7 and CCK-8, would be incapable of forming these specific, high-affinity folded structures. Its receptor-bound state is likely to be less constrained and may resemble the partly helical conformation proposed for gastrin-like hexapeptides, which would account for its weak or absent activity at CCK1 receptors that preferentially recognize the folded structure of longer, sulfated CCK peptides. pnas.orgnih.gov These models, often built using homology to known G protein-coupled receptor structures and refined with experimental data, provide a structural rationale for the observed differences in potency and selectivity across the CCK peptide family. nih.govnih.govoup.com
Molecular and Cellular Mechanisms of Cholecystokinin Hexapeptide Action
Cholecystokinin (B1591339) Receptor Subtype Selectivity and Interaction Kinetics (CCK1R and CCK2R)
The biological effects of cholecystokinin (CCK) peptides are mediated through two distinct G protein-coupled receptors (GPCRs), the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). physiology.org These receptors, formerly known as CCK-A (alimentary) and CCK-B (brain) respectively, exhibit different ligand preferences, anatomical distributions, and physiological roles. physiology.org7tmantibodies.com CCK1R is found predominantly in the gastrointestinal system, including the gallbladder and pancreas, as well as in some peripheral neurons and specific brain regions. nih.govfrontiersin.org In contrast, CCK2R is the primary subtype in the brain and is also present in gastric parietal cells. nih.govfrontiersin.org
The selectivity of these receptors is a key determinant of their function. CCK1R shows a 500- to 1,000-fold higher affinity for sulfated CCK peptides compared to non-sulfated forms and gastrin. physiology.orgfrontiersin.org Specifically, the pharmacophore for high-affinity binding and activation of CCK1R requires the C-terminal heptapeptide (B1575542) of CCK, which must include a sulfated tyrosine residue. 7tmantibodies.comfrontiersin.org Conversely, CCK2R binds both sulfated and non-sulfated CCK peptides, as well as the hormone gastrin, with similarly high affinity. nih.govbiorxiv.org The minimal sequence required for CCK2R activation is the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2), which is a shared feature of both CCK and gastrin. frontiersin.orgnih.gov This difference in selectivity allows for the distinct physiological actions of CCK, primarily via CCK1R, and gastrin, via CCK2R. frontiersin.org
Ligand Binding Characteristics and Displacement Studies
The binding characteristics of CCK peptides to their receptors have been extensively studied using radioligand displacement assays. These studies confirm the subtype selectivity observed in functional assays. The C-terminal octapeptide, CCK-8, which encompasses the hexapeptide sequence, is a potent ligand for both receptor subtypes. nih.gov However, its affinity is significantly higher for CCK1R, particularly in its sulfated form. nih.govfrontiersin.org
Research has demonstrated that while CCK1R and CCK2R share a highly conserved orthosteric binding pocket for the C-terminal pentapeptide of CCK and gastrin, specific residues outside this core region dictate subtype selectivity. nih.gov For CCK1R, the receptor exclusively recognizes and responds to sulfated CCK with a potency that is 500- to 1000-fold higher than that for non-sulfated CCK. nih.gov CCK2R, on the other hand, does not discriminate well between the sulfated and non-sulfated forms of the peptide. nih.govresearchgate.net Structural studies using cryo-electron microscopy have revealed a charge-distinct pocket in CCK1R that accommodates the sulfated tyrosine, explaining its high selectivity. nih.gov
Displacement experiments using selective antagonists have further elucidated the binding sites. For instance, benzodiazepine-based antagonists bind to an allosteric site within the transmembrane helical bundle of the receptors, a location distinct from the orthosteric binding site for the CCK peptide. frontiersin.orgresearchgate.net
Table 1: Comparative Ligand Affinity for CCK Receptors This table is representative of typical findings in the literature; specific values can vary based on experimental conditions.
| Ligand | Receptor Subtype | Affinity (Ki/IC50) | Selectivity |
|---|---|---|---|
| Sulfated CCK-8 | CCK1R | High (nM range) | High |
| Sulfated CCK-8 | CCK2R | High (nM range) | Low (binds gastrin similarly) |
| Non-sulfated CCK-8 | CCK1R | Low (µM range) | ~500-1000 fold lower than sulfated |
| Non-sulfated CCK-8 | CCK2R | High (nM range) | Poor discrimination from sulfated |
| Gastrin | CCK1R | Low (µM range) | Very Low |
Receptor Activation and Intracellular Signaling Pathways
Upon agonist binding, both CCK1R and CCK2R undergo conformational changes that trigger a complex network of intracellular signaling pathways. frontiersin.org These pathways are primarily initiated by the activation of heterotrimeric G proteins, leading to the generation of second messengers and the activation of various protein kinases, ultimately culminating in a specific cellular response. physiology.orgnih.gov The growth-promoting effects of CCK, for example, are mediated by both CCK1R and CCK2R, which can involve the phosphorylation of key signaling molecules like ERK1/2. frontiersin.org
While both receptors share common signaling elements, the specific G proteins they couple to and the resulting downstream cascades can differ, contributing to their distinct physiological profiles. nih.gov
The primary signaling mechanism for both CCK1R and CCK2R involves coupling to the Gq/11 family of G proteins. frontiersin.orgnih.gov However, their coupling profile is pleiotropic.
CCK1R: This receptor is known to couple to Gq, Gs, and G13. frontiersin.orgnih.gov The coupling to Gq/11 initiates the canonical phospholipase C pathway. nih.gov In addition to Gq, CCK1R can also couple to Gs, which activates adenylyl cyclase, and G12/13 proteins. nih.govfrontiersin.org Cryo-electron microscopy studies have confirmed that CCK1R can simultaneously bind to a CCK agonist and form stable complexes with Gq, Gs, or Gi proteins, highlighting its promiscuous coupling ability. nih.govcam.ac.uk The specific G protein engaged can be influenced by factors such as the cellular environment; for example, high membrane cholesterol levels have been shown to impair Gq/11 signaling while increasing Gs-mediated signaling from the CCK1R. nih.gov
CCK2R: This receptor predominantly couples to Gq/11 and Gα12/13 proteins. frontiersin.orgqiagen.com Unlike CCK1R, it does not typically couple to Gs. nih.govfrontiersin.org The activation of Gq and G12/13 by CCK2R promotes cellular responses such as proliferation and inhibition of apoptosis through various downstream pathways. frontiersin.org
The ability of a single receptor like CCK1R to engage multiple G protein subtypes allows for a highly nuanced and integrated cellular response to CCK stimulation. nih.gov
A primary consequence of CCK receptor activation via the Gq/11 pathway is the stimulation of phospholipase C (PLC). frontiersin.orgnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov
Inositol Trisphosphate (IP3): IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov Studies in pancreatic acini have shown that CCK-8 causes a rapid and substantial increase in IP3 levels, leading to a significant mobilization of intracellular calcium. nih.gov
Intracellular Calcium (Ca2+): The resulting elevation in cytosolic Ca2+ concentration is a key signaling event that, in concert with DAG, activates a variety of downstream effectors to mediate physiological responses like enzyme secretion from pancreatic acinar cells. nih.gov
Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and serves as an activator for Protein Kinase C (PKC). frontiersin.orgnih.gov
This activation of the PLC/IP3/Ca2+ pathway is a hallmark of CCK receptor signaling. nih.gov
The generation of diacylglycerol (DAG) following PLC activation leads directly to the stimulation of Protein Kinase C (PKC) isoforms. frontiersin.orgqiagen.com PKC is a family of serine/threonine kinases that phosphorylate a wide array of cellular proteins, thereby regulating diverse cellular functions. nih.gov In the context of CCK signaling, PKC activation is a critical step. nih.gov For instance, in pancreatic acinar cells, the activation of PKC, along with the increase in intracellular calcium, is essential for stimulating the secretion of digestive enzymes. nih.gov
Furthermore, PKC activation by CCK can trigger other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Specifically, CCK can activate the ERK cascade through a mechanism where PKC activates Raf, which in turn activates MEK and then ERKs. nih.gov This demonstrates how PKC acts as a crucial node, amplifying and diversifying the initial signal from the CCK receptor. nih.gov
In addition to classical G protein-mediated signaling, GPCRs like the CCK receptors can also function through pathways involving arrestin proteins. nih.gov The primary role of arrestins is in receptor desensitization. Following agonist stimulation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of arrestin to the receptor, which sterically hinders its ability to couple with G proteins, effectively terminating that signaling pathway. nih.gov
However, arrestins are now recognized as versatile scaffolding proteins that can initiate their own signaling cascades, often independently of G proteins. nih.govnih.gov Arrestins can bind to and organize components of signaling pathways like the JNK, ERK, and p38 MAPK pathways. nih.gov While direct studies on CCK1R are limited, the CCK2 receptor has been demonstrated to recruit and bind arrestin following agonist stimulation. nih.gov This makes it highly probable that arrestin plays a similar role in CCK1R signaling, contributing to both desensitization and potentially initiating G protein-independent signaling events. nih.gov
Site-Directed Mutagenesis and Receptor Residue Interactions
Site-directed mutagenesis has been an invaluable tool for identifying specific amino acid residues within the CCK receptors that are critical for ligand binding and receptor activation. researchgate.net These studies have pinpointed key interaction sites in various domains of the receptors.
For the CCK1R, high-affinity binding of CCK peptides requires the presence of the sulfated tyrosine residue within the C-terminal heptapeptide-amide sequence. nih.gov Mutagenesis studies have identified several residues crucial for this interaction. For instance, residues in the second extracellular loop, such as Arginine-197 (R197) and Methionine-195 (M195), are thought to interact with the sulfated tyrosine of CCK. researchgate.net In the transmembrane (TM) domains, which form the core binding pocket, specific residues in TM-VI and TM-VII are vital. Asparagine-333 (N333) and Arginine-336 (R336) have been proposed to interact with the C-terminal amide and the aspartate residue of the peptide ligand, respectively. researchgate.net
| Receptor | Residue(s) | Location | Proposed Role in CCK Interaction | Reference |
|---|---|---|---|---|
| CCK1R | R197, M195 | Second Extracellular Loop | Interaction with sulfated tyrosine of CCK. | researchgate.net |
| CCK1R | N333, R336 | Transmembrane Helices | Contact with the peptide C-terminus and Asp residue. | researchgate.net |
| CCK2R | F347 | Transmembrane Helix VI | Critical for G protein coupling and signal transduction. | psu.edu |
| CCK2R | W351 | Transmembrane Helix VI | Involved in the binding of CCK peptides. | psu.edu |
| CCK1R & CCK2R | N6.55 (Conserved) | Transmembrane Helix VI | Forms hydrogen bonds with the amidated C-terminus of the ligand. | nih.govresearchgate.net |
Allosteric Modulation of Cholecystokinin Receptors by Exogenous and Endogenous Factors
Allosteric modulators are compounds that bind to a receptor at a site spatially distinct from the orthosteric site used by the endogenous ligand. monash.edu This binding induces a conformational change in the receptor that can enhance (positive allosteric modulation, PAM), inhibit (negative allosteric modulation, NAM), or have no effect on the orthosteric ligand's affinity and/or efficacy (neutral allosteric ligand). researchgate.net For CCK receptors, both exogenous and endogenous allosteric modulators have been identified.
Exogenous Modulators: High-throughput screening efforts have led to the discovery of novel, synthetic PAMs for the CCK1R. nih.govgenedata.comnih.gov One such molecule, referred to as "Compound 1," was identified as a selective CCK1R PAM. nih.govnih.gov This compound exhibits weak partial agonist activity only at very high concentrations but effectively enhances the action of CCK by increasing the hormone's binding affinity, an effect mediated, at least in part, by slowing the dissociation rate (off-rate) of CCK from the receptor. nih.govnih.gov Crucially, at concentrations where it acts as a PAM, Compound 1 does not stimulate CCK1R internalization, ensuring the receptor remains on the cell surface, primed for enhanced signaling upon release of endogenous CCK. nih.govmdpi.com Other research has identified tetracyclic scaffolds that also significantly potentiate CCK signaling at the CCK1R without possessing intrinsic agonist activity. genedata.com These exogenous PAMs represent a promising therapeutic strategy, as they amplify the physiological, temporally-controlled signal of endogenous CCK rather than causing the constant stimulation associated with traditional agonists. genedata.combmglabtech.com
Endogenous Factors: Beyond synthetic molecules, naturally occurring factors can allosterically modulate CCK receptor function. A key endogenous modulator is membrane cholesterol. nih.gov The function of the CCK1R, but not the closely related CCK2R, is highly sensitive to the cholesterol content of the cell membrane. nih.gov Elevated membrane cholesterol levels, which can be associated with metabolic syndrome, lead to a functional uncoupling of the CCK1R. nih.govresearchgate.net This results in a state where CCK binding is paradoxically enhanced, but the subsequent signal transduction (e.g., calcium mobilization) is reduced. researchgate.netresearchgate.net This negative allosteric modulation by cholesterol highlights how the local lipid environment can dynamically regulate receptor function and suggests that some disease states may involve dysfunctional CCK signaling due to endogenous factors. nih.govresearchgate.net
Molecular Docking Simulations and Structural Analysis of Ligand-Receptor Complexes
The advent of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, combined with computational molecular docking, has provided unprecedented atomic-level detail of the CCK-receptor complexes. biorxiv.orgnih.govplos.org These studies have largely utilized the octapeptide CCK-8, whose C-terminal hexapeptide sequence is identical to cholecystokinin hexapeptide.
Cryo-EM structures of the human CCK1R in complex with CCK-8 reveal that the peptide binds in an extended conformation, with its C-terminus buried deep within the receptor's transmembrane helical bundle. plos.org The amidated C-terminal phenylalanine residue (Phe8) is a critical anchor, forming a network of hydrogen bonds with receptor residues Cysteine-94 (C94), Asparagine-98 (N98), and Tyrosine-360 (Y360), as well as van der Waals interactions with Leucine-356 (L356). plos.org This deep insertion into the receptor core is a feature observed in other class A peptide-binding GPCRs. plos.org
The N-terminal portion of the bound peptide extends up towards the extracellular surface, where it interacts with the receptor's second extracellular loop (ECL2). plos.org Structural comparisons between antagonist-bound and agonist-bound states of the CCK1R suggest that a key conformational change in the third extracellular loop (ECL3) may be integral to modulating receptor activation. biorxiv.org The position of the indole (B1671886) group of the tryptophan residue in CCK ligands, which forms extensive interactions with ECL3, appears to play a pivotal role in this process. biorxiv.org
Molecular docking simulations complement these structural findings and help predict the interactions of various ligands. innovareacademics.inresearchgate.net Photoaffinity labeling studies, which use light-activated probes to create covalent bonds between a ligand and adjacent receptor residues, have experimentally validated these models by confirming spatial proximities. nih.govfrontiersin.org For example, such studies demonstrated that the N-terminus of a CCK analog docks near the N-terminal tail of the CCK1R, while the C-terminus docks near the third extracellular loop, confirming an extended binding pose across the receptor's extracellular face and into its core. nih.gov
| CCK-8 Residue | Interacting CCK1R Residue(s) | Interaction Type | Reference |
|---|---|---|---|
| Phenylalanine-8 (C-terminus) | C94, N98, Y360 | Hydrogen Bonds | plos.org |
| Phenylalanine-8 (C-terminus) | L356 | van der Waals | plos.org |
| Tryptophan (in C-terminus) | Extracellular Loop 3 (ECL3) | Extensive Interactions | biorxiv.org |
| N-terminal portion of peptide | Extracellular Loop 2 (ECL2) | Interactions | plos.org |
Ligand-Directed Bias in Cholecystokinin Receptor Signaling
The classical view of receptor activation involves a ligand binding and switching the receptor "on," leading to a uniform downstream response. However, it is now understood that GPCRs can adopt multiple active conformations, each capable of preferentially engaging different intracellular signaling partners. core.ac.uk This phenomenon, known as "ligand-directed bias" or "functional selectivity," occurs when different agonists, binding to the same receptor, stabilize distinct receptor conformations, thereby selectively activating a subset of the receptor's potential signaling repertoire. nih.govcore.ac.ukmdpi.com
The CCK1R is known to couple to several G protein families, including the canonical Gq/11 (leading to phospholipase C activation and calcium mobilization), as well as Gs (leading to cAMP production) and G13. nih.gov Additionally, like most GPCRs, it can signal through G protein-independent pathways mediated by β-arrestins, which are also involved in receptor desensitization and internalization. bmglabtech.comnih.gov
The concept of ligand-directed bias at the CCK1R holds significant therapeutic potential. nih.govnih.gov For example, it might be possible to develop a biased agonist that preferentially activates the signaling pathways responsible for satiety while avoiding those that lead to undesirable side effects, such as effects on the pancreas. nih.govcncb.ac.cn The different physiological effects observed between various endogenous forms of CCK, such as CCK-8 and the larger CCK-58, may be partly explained by biased agonism, with each form stabilizing a unique receptor conformation and signaling profile. nih.govresearchgate.net
A clear experimental example of biased signaling at the CCK receptor comes from studies with the peptide analog d-Trp-OPE. nih.gov This ligand, while classified as an antagonist because it does not stimulate G protein-mediated signaling, was found to robustly stimulate receptor internalization. nih.gov This suggests that d-Trp-OPE stabilizes a receptor conformation that can engage the β-arrestin machinery responsible for endocytosis, but not the G proteins responsible for classical signaling, demonstrating a clear bias towards the arrestin pathway. nih.gov This dissociation of signaling pathways underscores the complexity of CCK receptor function and opens new avenues for designing highly specific therapeutic agents. nih.govcncb.ac.cn
Physiological and Biological Effects in Preclinical Models in Vitro and Animal Studies
Gastrointestinal System Regulation in Animal Models
Cholecystokinin (B1591339) (CCK) and its fragments, such as the hexapeptide, are pivotal in regulating digestive processes. In animal models, these peptides function as both gut hormones and neuropeptides, orchestrating a series of coordinated actions within the gastrointestinal tract, including stimulating pancreatic secretions and gallbladder contraction, inhibiting gastric emptying, and modulating intestinal motility. physiology.orgjnmjournal.orgwikipedia.org These effects are primarily mediated through the cholecystokinin A (CCK1) receptor, which is found on various cells throughout the gut. jnmjournal.orgnih.gov
Cholecystokinin is a potent stimulant of pancreatic exocrine secretion, particularly the release of digestive enzymes. physiology.orgalfa-chemistry.com Studies in rodent models have revealed that CCK can influence pancreatic secretion through two main pathways. physiology.org One mechanism involves CCK acting directly on CCK1 receptors located on pancreatic acinar cells, the primary cells responsible for producing and secreting digestive enzymes. physiology.orgnih.gov In vitro studies using isolated pancreatic acini from rats have shown that CCK fragments, such as CCK-8, stimulate the release of enzymes like amylase and ribonuclease. nih.gov
The second pathway is an indirect neural mechanism. physiology.org CCK activates vagal afferent nerves in the gut, which triggers a vagovagal reflex, leading to the release of neurotransmitters like acetylcholine (B1216132) from efferent nerve terminals in the pancreas, subsequently stimulating acinar cell secretion. physiology.orgnih.gov In some species, such as rats, both the direct and neural pathways are active, whereas in others, the neural pathway appears to be the predominant mechanism. physiology.org The stimulation of protein synthesis in the pancreas by CCK has also been observed to follow a biphasic pattern, being stimulatory at physiological concentrations and inhibitory at higher concentrations. researchgate.net
Table 1: Effects of Cholecystokinin (CCK) on Pancreatic Secretion in Animal Models
| Animal Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Rat | Stimulates secretion of digestive enzymes (e.g., amylase). | Acts directly on acinar cells via CCK1 receptors and indirectly via vagal neural pathways. | physiology.orgnih.gov |
| Mouse | Induces pancreatic growth (hyperplasia) when levels are chronically elevated. | Associated with activation of the PI3K-Akt-mTORC1 pathway. | nih.gov |
| Pig | Stimulates exocrine pancreatic secretion. | Primarily mediated via duodenally-mediated neural reflexes. | semanticscholar.org |
One of the first identified and most recognized functions of cholecystokinin is its ability to induce gallbladder contraction, leading to the release of bile into the small intestine, which is essential for fat digestion. physiology.orgjnmjournal.org This action is a hallmark of CCK's role in the digestive process. wikipedia.org
In preclinical studies, such as those conducted in felines, CCK and its octapeptide fragment (CCK-8) have been shown to cause dose-dependent contraction of the gallbladder. jci.org These studies indicate the presence of excitatory receptors for CCK on both the gallbladder muscle itself and on cholinergic neurons within the gallbladder wall, suggesting a dual mechanism of action. jci.org The effect on the muscle appears to be a direct hormonal action, while the effect on neurons suggests an indirect, neurally-mediated component to the contraction. jci.org The CCK1 receptor subtype is primarily involved in mediating this response. jnmjournal.orgnih.gov
Cholecystokinin plays a crucial role in regulating the rate at which chyme exits the stomach and enters the duodenum. wikipedia.org By inhibiting gastric emptying, CCK ensures that the small intestine is not overwhelmed with nutrients, allowing for efficient digestion and absorption. wikipedia.orgjohnshopkins.edu
Studies in rats have demonstrated that CCK-8 produces a dose-dependent delay in the emptying of both saline and nutrient-containing liquids from the stomach. nih.gov This inhibitory effect is a key component of the "intestinal feedback" mechanism that regulates gastric function. nih.gov The primary pathway for this action in rats involves a capsaicin-sensitive vagal afferent pathway. physiology.org CCK released from the intestine in response to nutrients activates these vagal sensory nerves, which in turn leads to an inhibition of gastric motility and a delay in emptying. physiology.orgphysiology.org The CCK1 receptor is instrumental in this process. researchgate.net This regulation of gastric emptying is also closely linked to CCK's role in promoting satiety. johnshopkins.edunih.gov
Beyond the upper gastrointestinal tract, cholecystokinin also influences the motility of the small and large intestines. In isolated, vascularly perfused rat colon models, CCK-8 has been shown to increase colonic motility in both the proximal and distal regions in a dose-dependent manner. jnmjournal.orgnih.gov This excitatory effect is blocked by loxiglumide, a specific CCK1 receptor antagonist, confirming the involvement of this receptor subtype. jnmjournal.orgnih.gov
Further research in rats suggests that CCK's effect on colonic motility may be mediated by more than one pathway. nih.gov One pathway involves direct action on neurons in the myenteric plexus, which predominantly contain CCK1 receptors. nih.gov Another potential mechanism involves the release of other signaling molecules; for instance, studies have shown that the CCK-induced increase in colonic motility is associated with a parallel increase in the release of peptide YY (PYY), another gut hormone that stimulates colonic motility. nih.govsemanticscholar.org The stimulatory effect of CCK on the colon is also significantly reduced by atropine, indicating that cholinergic pathways are required for this action. nih.govnih.gov In contrast to its effects in the colon, CCK has been shown to reduce propagating contractions in the foregut of the stomachless ballan wrasse fish model. nih.gov
Table 2: Cholecystokinin (CCK) Effects on Intestinal and Colonic Motility in Animal Models
| Animal Model | Region | Effect on Motility | Mediators/Receptors | Reference |
|---|---|---|---|---|
| Rat | Colon (Proximal & Distal) | Increased motility (stimulatory) | CCK1 receptor, Peptide YY, Cholinergic pathways | jnmjournal.orgnih.gov |
| Cat | Colon | Increased contractile activity (stimulatory) | Cholinergic input potentiation | nih.gov |
| Ballan Wrasse (fish) | Foregut | Reduced propagating contractions (inhibitory) | CCKA (CCK1) receptor | nih.gov |
| Ballan Wrasse (fish) | Hindgut | Increased non-propagating and propagating contractions (stimulatory) | CCKA (CCK1) receptor | nih.gov |
The secretion of cholecystokinin from intestinal I-cells is not solely dependent on the direct presence of nutrients in the gut lumen. physiology.org Its release is also regulated by a sophisticated negative feedback loop involving endogenous releasing factors. physiology.org When digestive proteases like trypsin are present in the small intestine, they degrade these releasing factors, thus inhibiting further CCK secretion. wikipedia.org
In the absence of these proteases (for example, when they are bound to ingested proteins), releasing factors remain intact and can stimulate CCK secretion. physiology.orgnih.gov One such factor, purified from rat intestinal washings, is Luminal CCK-Releasing Factor (LCRF). physiology.orgphysiology.org Studies have shown that LCRF directly stimulates CCK release from both native human intestinal mucosal cells and the CCK-containing enteroendocrine cell line STC-1. physiology.org This stimulation is a calcium-dependent process, with LCRF activating calcium currents in CCK cells, which leads to hormone secretion. physiology.org This mechanism ensures that CCK is released when undigested protein is present and that its release is curtailed once digestion is underway. physiology.org
Neurobiological Roles in Animal Models
In addition to its hormonal functions in the gut, cholecystokinin is one of the most abundant neuropeptides in the mammalian central nervous system, where it acts as a neurotransmitter and neuromodulator. nih.govjohnshopkins.edu CCK is widely distributed throughout the brain and is often co-localized with other classical neurotransmitters, such as dopamine (B1211576). johnshopkins.edunih.gov
Preclinical research in rodent models has implicated CCK in a variety of neurobiological processes and behaviors. nih.gov It plays a significant role in modulating emotional states, satiety, and memory formation. nih.govjohnshopkins.edufrontiersin.org For instance, the administration of CCK fragments like CCK-tetrapeptide (CCK4) has been used in animal models to study anxiety and panic, as it can induce anxiety-like behaviors. nih.gov CCK interacts with multiple neurotransmitter systems, including dopamine, serotonin, and opioids, to modulate neuronal activity and plasticity. nih.govnih.gov In the context of neuroprotection, a CCK analogue was found to have protective effects on dopaminergic neurons in a mouse model of Parkinson's disease, suggesting a role in promoting cell survival. frontiersin.org The activation of CCK receptors can influence both excitatory and inhibitory long-term potentiation, highlighting its complex role in regulating brain function and behavior. nih.gov
Central Nervous System Distribution and Neurotransmitter Interactions
Cholecystokinin (CCK) is the most abundant neuropeptide widely distributed throughout the brain and central nervous system. nih.gov Its highest expression is observed in the cerebral cortex, amygdala, hippocampus, and hypothalamus. nih.govnih.gov CCK is known to coexist and interact with several classical neurotransmitters, including dopamine, gamma-aminobutyric acid (GABA), serotonin, and glutamate. nih.govnih.gov This co-localization allows CCK to act as a crucial neuromodulator, influencing a wide range of physiological and behavioral processes. nih.govnih.gov
In regions like the hippocampus and cortex, CCK is often found in specialized interneurons. nih.gov The peptide also plays a significant role in the mesolimbic dopamine system, where it modulates reward-seeking behaviors. nih.gov Furthermore, dense clusters of CCK neurons are present in the amygdala, hypothalamus, and midbrain, indicating its broad influence on emotional states. nih.gov The interaction between CCK and dopamine is particularly critical in behaviors related to stress responses and reward processing. nih.gov CCK signaling also extensively modulates both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission. nih.govnih.gov
Modulation of Neuronal Activity and Synaptic Transmission
Cholecystokinin significantly modulates neuronal activity and synaptic plasticity, processes fundamental to learning and memory. nih.govnih.gov Its signaling can either enhance or impair memory formation depending on the specific brain region and the receptor subtype activated. nih.gov CCK mediates both excitatory long-term potentiation (eLTP) and inhibitory long-term potentiation (iLTP), highlighting its complex role in shaping neural circuits. nih.gov
In vitro studies on primary rat hippocampal neurons have demonstrated that the sulfated octapeptide form, CCK-8S, can directly influence neuronal excitability. Treatment with CCK-8S was found to increase the action potential firing frequency of CCK-positive interneurons. nih.gov This effect is accompanied by a facilitation of excitatory synaptic transmission and an attenuation of inhibitory synaptic transmission in these specific neurons. nih.gov Furthermore, CCK-8S treatment led to an elevation in the expression of postsynaptic density-95 (PSD-95), a key protein in synaptic structure and function. nih.gov These findings underscore CCK's ability to directly alter the electrophysiological characteristics and synaptic activity of specific neuronal populations.
Table 1: Effect of CCK-8S on Neuronal Firing in Rat Hippocampal Neurons
| Parameter | Control | CCK-8S Treated | Effect |
|---|---|---|---|
| Action Potential Firing Frequency | Baseline | Increased | Excitatory |
| Excitatory Synaptic Transmission | Baseline | Facilitated | Excitatory |
| Inhibitory Synaptic Transmission | Baseline | Attenuated | Inhibitory |
Neuroprotective Actions in In Vitro and Animal Models
Studies utilizing animal models of neurodegenerative diseases have revealed the neuroprotective potential of CCK receptor agonists. nih.govresearchgate.net These compounds have been shown to effectively alleviate oxidative stress, reduce chronic inflammation within the central nervous system, improve neuronal synaptic plasticity, and prevent neuronal loss. nih.govresearchgate.net
In a mouse model of Parkinson's disease induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a long-lasting CCK analogue demonstrated significant neuroprotective effects. frontiersin.orgnih.gov Administration of the CCK analogue restored the number of tyrosine hydroxylase (TH) positive dopaminergic neurons and increased levels of the synaptic protein synaptophysin in the substantia nigra. nih.govfrontiersin.org The treatment also decreased neuroinflammation, protected against mitochondrial damage, and reduced apoptosis by lowering the Bax/Bcl-2 ratio. nih.govnih.govfrontiersin.org Importantly, the CCK analogue enhanced the signaling of the growth factor p-CREBS133, promoting the survival of dopaminergic neurons. nih.govfrontiersin.org Similarly, in the APP/PS1 transgenic mouse model of Alzheimer's disease, a novel CCK analogue was found to improve spatial learning and memory, enhance synaptic plasticity, and normalize synapse numbers. mdpi.com
Table 2: Neuroprotective Effects of a CCK Analogue in a Parkinson's Disease Mouse Model
| Biomarker | MPTP-Treated Group (Relative to Control) | MPTP + CCK Analogue Group (Relative to MPTP-Treated) | Outcome |
|---|---|---|---|
| Synaptophysin Levels | Reduced (60.37 ± 3.845%) | Increased (89.79 ± 4.898%) | Restoration of Synapses |
| Bax/Bcl-2 Ratio | Increased | Decreased | Inhibition of Apoptosis |
| p-CREBS133 Levels | Decreased | Increased | Promotion of Cell Survival |
Hypothalamic and Pituitary Axis Involvement
Cholecystokinin is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that manages stress responses. frontiersin.orgresearchgate.net In animal studies, CCK has been shown to influence the release of several pituitary hormones. frontiersin.org For instance, the administration of CCK octapeptide (CCK-8) stimulates the release of arginine vasopressin (AVP), prolactin (PRL), and growth hormone (GH) in a dose-dependent manner. frontiersin.org
Furthermore, CCK agonists can activate the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH) and cortisol. frontiersin.orgcapes.gov.br Studies have shown that CCK-B receptor agonists, such as pentagastrin, produce robust, dose-dependent increases in plasma ACTH and cortisol levels. capes.gov.br This activation appears to be resistant to the negative feedback inhibition typically exerted by cortisol, differentiating it from CRH-mediated activation. capes.gov.br This suggests that CCK could play a role in activating the HPA axis even under conditions of elevated basal cortisol, such as in chronic stress. capes.gov.br
Metabolic Homeostasis and Appetite Regulation in Animal Models
Mechanisms of Satiety Induction
Cholecystokinin is a key physiological signal for satiety, helping to regulate the termination of a meal. researchgate.netfrontiersin.org Released from the upper intestine in response to nutrients like fat and protein, CCK initiates a series of events that lead to the sensation of fullness. mdpi.comresearchgate.net
The primary mechanism for CCK-induced satiety involves the activation of CCK1 receptors on vagal afferent nerve fibers. researchgate.netmdpi.com This activation transmits satiety signals from the periphery to the central nervous system. researchgate.net The signals are relayed to the nucleus of the solitary tract (NTS) in the brainstem, with further projections to hypothalamic areas, such as the paraventricular nucleus (PVN), which are crucial for integrating feeding behavior. researchgate.net Studies measuring c-Fos expression, a marker of neuronal activation, show that peripheral administration of a CCK1 receptor agonist increases activity in the NTS, area postrema (AP), and various hypothalamic nuclei. nih.gov Additionally, CCK can delay gastric emptying, which contributes to the feeling of satiety by prolonging gastric distension. researchgate.net
Effects on Food Intake in Animal Models
The administration of exogenous CCK has been consistently shown to reduce food intake in a variety of animal models, including rats and mice. nih.govnih.govnih.gov This effect is typically characterized by a reduction in meal size rather than the number of meals, reinforcing its role as a short-term satiety signal. researchgate.net The anorectic effect is dose-dependent and is mediated primarily through the CCK-A receptor (also known as CCK1R). nih.gov
In studies with wild-type mice, intraperitoneal injection of CCK-8 produced a marked, dose-dependent decrease in food consumption. nih.govnih.gov In contrast, mice lacking the CCK-A receptor (CCK-AR-/-) showed no significant inhibition of food intake in response to CCK-8, confirming the critical role of this receptor subtype in mediating satiety. nih.govnih.gov The satiety effect of CCK appears to be a physiological one, as the administration of CCK receptor antagonists can lead to an increase in food intake. researchgate.net
Table 3: Dose-Dependent Effect of CCK-8 on Food Intake in Wild-Type Mice
| CCK-8 Dose (µg/kg) | Relative Food Intake (Compared to Saline Control) | Significance |
|---|---|---|
| 1 | Significant Decrease | p < 0.05 |
| 10 | Significant Decrease | p < 0.05 |
| 30 | Significant Decrease | p < 0.05 |
Influence on Glucose Metabolism and Insulin (B600854) Secretion (Comparative Studies)
There is a significant body of research on the role of cholecystokinin, primarily CCK-8, in regulating glucose homeostasis and insulin secretion. Studies in various animal models have demonstrated that CCK can potentiate glucose-stimulated insulin release from pancreatic β-cells. However, comparative studies detailing the specific effects of cholecystokinin hexapeptide on these processes are not well-documented. The existing research on other CCK analogues suggests a complex interplay with glucose metabolism, often dependent on the specific peptide form and the physiological context. Without direct studies on CCK-6, its comparative influence on glucose metabolism and insulin secretion remains an area for future investigation.
Cellular Proliferation and Apoptosis Studies in In Vitro Models
The effects of cholecystokinin on cellular proliferation and apoptosis have been a subject of interest, particularly in the context of pancreatic and cancer cell lines. Research has indicated that CCK peptides, again predominantly CCK-8, can have dual effects, promoting both cell growth and programmed cell death (apoptosis) depending on the cell type and experimental conditions. For instance, in some pancreatic cancer cell lines, downregulation of the CCK-B receptor has been shown to block proliferation and promote apoptosis. nih.gov Furthermore, gastrin and CCK have been implicated in the regulation of cell proliferation and apoptosis in both normal and abnormal conditions. nih.gov
Despite these broader findings for the CCK family, in vitro studies specifically examining the impact of this compound on cellular proliferation and apoptosis are not described in the available scientific literature. Therefore, no data tables or detailed research findings on the specific actions of CCK-6 in these cellular processes can be provided at this time.
Evolutionary and Comparative Biology of Cholecystokinin Hexapeptides
Phylogenetic Conservation of Cholecystokinin (B1591339) and Gastrin Peptide Sequences
The cholecystokinin/gastrin family of peptides is defined by a highly conserved C-terminal amino acid sequence. nih.gov The minimal structure required for the biological activity of both CCK and gastrin is the C-terminal amidated tetrapeptide, Trp-Met-Asp-Phe-NH2. nih.govsci-hub.se This core sequence is a hallmark of the peptide family and has been remarkably preserved throughout vertebrate evolution. nih.gov
It is widely proposed that CCK and gastrin evolved from a common ancestral gene. nih.govsci-hub.se Evidence suggests that a gene duplication event occurred early in vertebrate history, likely before or during the emergence of cartilaginous fish, giving rise to two distinct peptide systems homologous to modern CCK and gastrin. nih.gov The oldest genuine member of this peptide family identified to date is cionin, isolated from the protochordate Ciona intestinalis, which dates the emergence of these peptides to at least 500 million years ago. nih.govsci-hub.se
While the full-length sequences of preprohormones for CCK and gastrin show considerable variation across species, the C-terminal bioactive site is exceptionally conserved. researchgate.net CCK, in particular, is well conserved across all vertebrate species studied, including fishes, amphibians, reptiles, birds, and mammals. nih.gov Gastrin sequences show more variability, especially with a significant structural change accompanying the transition from non-mammalian to mammalian gastrins. nih.gov Despite these variations, the essential C-terminal tetrapeptide and nearby processing sites remain consistent, highlighting their fundamental importance for receptor binding and function. nih.gov
Homologues to the CCK/gastrin peptides are also found in invertebrates, such as sulfakinins (SK) in arthropods and neuropeptide-like proteins in nematodes. nih.govnih.gov These invertebrate peptides also terminate in an amidated phenylalanine and share functional similarities with their vertebrate counterparts, particularly in regulating feeding behavior. nih.govnih.gov This indicates that the core components of the CCK/gastrin signaling system were established before the divergence of protostomes and deuterostomes. nih.govkuleuven.be
Table 1: Conservation of the C-Terminal Active Site in CCK/Gastrin Family Peptides This table illustrates the high degree of conservation in the C-terminal region, which is essential for biological activity.
| Peptide Family | Representative Peptide | Species | C-Terminal Sequence |
| Vertebrate CCK/Gastrin | Human CCK-8 | Homo sapiens | ...-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 |
| Human Gastrin-17 | Homo sapiens | ...-Gly-Trp-Met-Asp-Phe-NH2 | |
| Chicken Gastrin | Gallus gallus | ...-Ala-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2 | |
| Bullfrog CCK | Rana catesbeiana | ...-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | |
| Protochordate | Cionin | Ciona intestinalis | ...-Asn-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2 |
| Invertebrate Homologues | Leucosulfakinin (LSK) | Leucophaea maderae (Cockroach) | ...-Gln-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 |
| NLP-12 | Caenorhabditis elegans (Nematode) | ...-Pro-Tyr(SO3H)-Gly-Gly-Met-Arg-Phe-NH2 |
Comparative Biological Activity of Cholecystokinin Hexapeptide Analogues Across Species
The biological activity of CCK hexapeptide analogues has been studied across various species, revealing both conserved functions and species-specific differences in receptor interactions. These studies often utilize synthetic analogues to probe the structure-activity relationships that govern receptor binding and functional outcomes like pancreatic secretion, gallbladder contraction, and satiety. nih.govnih.gov
For instance, the comparative potency of different CCK forms, such as CCK-8 (an octapeptide containing the key hexapeptide sequence) and the amphibian peptide caerulein (B1668201), has been evaluated in several mammalian species. nih.gov In vivo studies have shown that in rats, CCK-33 and caerulein are significantly more potent than CCK-8 in stimulating pancreatic secretion. nih.gov In contrast, for gallbladder contraction in guinea pigs, caerulein demonstrated substantially higher potency than CCK-33 in vitro. nih.gov These differences highlight how receptor subtypes and their local environments can influence biological responses to structurally similar peptides. cambridge.org
The sulfation of the tyrosine residue within the heptapeptide (B1575542) sequence (Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) is a critical determinant of activity, particularly for the CCK1 receptor (CCK1R). elifesciences.org Studies in chickens have demonstrated that sulfated chicken CCK-8 potently activates the chicken CCK1R, whereas the non-sulfated CCK-4 is ineffective. researchgate.netnih.gov This is a conserved feature, as sulfation is also crucial for high-affinity binding to mammalian CCK1R. elifesciences.org
Furthermore, synthetic analogues have been developed to achieve greater receptor selectivity and prolonged action. nih.gov An analogue combining features of hexapeptides and tetrapeptides resulted in a compound with subnanomolar affinity and over 3,500-fold selectivity for the CCK-A (CCK1) receptor. nih.gov When administered to rats, this compound produced a potent and long-lasting reduction in food intake, demonstrating the conserved role of CCK1R activation in satiety across species. nih.govresearchgate.net The analogue JMV-180, however, shows divergent effects between rats and mice due to species-specific differences in their CCK1 receptors, acting as an agonist in one and an antagonist in the other. cambridge.org
Table 2: Comparative Biological Potency of CCK Analogues Across Different Species and Assays This interactive table summarizes findings on the relative molar potencies of various CCK analogues, with CCK-8 often used as a standard (potency = 1.00). Data is compiled from multiple in vivo and in vitro studies.
| Analogue | Species | Assay | Relative Potency (vs. CCK-8) | Reference |
| CCK-33 | Dog | Pancreatic Secretion (in vivo) | 2.2 | nih.gov |
| Rat | Pancreatic Secretion (in vivo) | 5.4 | nih.gov | |
| Guinea Pig | Gallbladder Contraction (in vivo) | 1.3 | nih.gov | |
| Guinea Pig | Gallbladder Contraction (in vitro) | 1.8 | nih.gov | |
| Caerulein | Dog | Pancreatic Secretion (in vivo) | 2.1 | nih.gov |
| Rat | Pancreatic Secretion (in vivo) | 5.4 | nih.gov | |
| Guinea Pig | Gallbladder Contraction (in vivo) | 0.9 | nih.gov | |
| Guinea Pig | Gallbladder Contraction (in vitro) | 5.8 | nih.gov | |
| cCCK-8S | Chicken | cCCK1R Activation (in vitro) | Potent Agonist | nih.gov |
| cCCK-4 | Chicken | cCCK1R Activation (in vitro) | Ineffective | nih.gov |
Evolutionary Insights into Cholecystokinin Receptor Subtype Differentiation (CCK1R, CCK2R)
The diverse physiological roles of the CCK/gastrin peptide family are mediated by two distinct G protein-coupled receptors: the cholecystokinin type 1 receptor (CCK1R, formerly CCK-A for 'alimentary') and the type 2 receptor (CCK2R, formerly CCK-B for 'brain'). physiology.orgwikipedia.org These two receptors evolved from a common ancestral gene and share approximately 50% sequence identity, with higher homology (around 70%) in the transmembrane domains. nih.gov
Phylogenetic analyses suggest that the divergence of CCK1R and CCK2R occurred early in vertebrate evolution, coinciding with the gene duplication that gave rise to separate CCK and gastrin peptides. researchgate.netoup.com This co-evolution allowed for the development of two distinct signaling systems with specialized functions. The CCK1R evolved a high selectivity for sulfated CCK peptides and is predominantly involved in mediating digestive functions, such as gallbladder contraction and pancreatic enzyme secretion. elifesciences.orgnovonordisk.comwikipedia.org In contrast, the CCK2R binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity. frontiersin.org This receptor, also known as the gastrin receptor, is central to regulating gastric acid secretion and also plays significant roles in the central nervous system. novonordisk.comfrontiersin.org
Studies in non-mammalian vertebrates, such as fish and chickens, have provided further insights into this differentiation. Phylogenetic analysis of fish CCK receptors has identified distinct clusters for CCK1R and CCK2R, indicating their presence before the divergence of tetrapods. researchgate.net In chickens, CCK1R is highly expressed in the pancreas and intestine, while CCK2R expression is primarily restricted to the brain, mirroring the distribution seen in mammals and suggesting conserved functional roles. researchgate.netnih.gov
The existence of CCK-like receptors in invertebrates, such as the sulfakinin receptors in arthropods and two receptor types in nematodes, indicates that the foundation for this receptor system is ancient. nih.gov The presence of two receptor subtypes in chordates and nematodes suggests that receptor diversification is a recurring theme in the evolution of this signaling pathway. nih.gov This differentiation of receptor subtypes has been a critical evolutionary step, enabling the functional separation of CCK as a key regulator of digestion and satiety from gastrin's primary role in gastric function. researchgate.netoup.com
Q & A
Q. How can conflicting data on CCK-6's role in anxiety-like behaviors be reconciled?
- Context-dependent modulation : CCK-6 exhibits anxiogenic effects in the amygdala but anxiolytic effects in the prefrontal cortex. Use region-specific microinjections (stereotaxic coordinates validated with Fast Blue dye) and behavioral tests (elevated plus maze vs. open field) .
- Sex differences : Ovariectomized rodents show blunted CCK-6 responses, suggesting estrogen modulation. Include gonadally intact vs. hormone-depleted cohorts and measure plasma estradiol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
